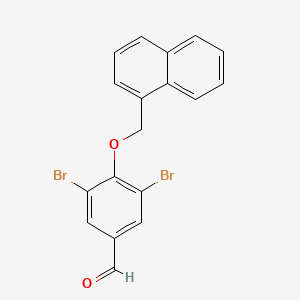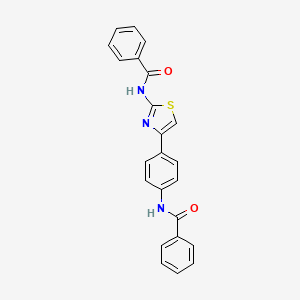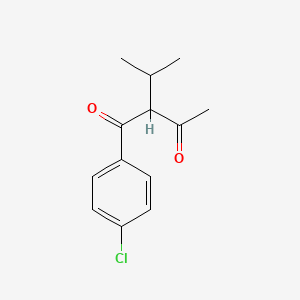
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine involves its ability to bind to the active site of the target enzyme and inhibit its activity. It has been found to interact with the cysteine residue in the active site of cathepsin K, thereby preventing its activity and reducing bone resorption. In addition, it has also been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine are largely dependent on its target enzyme and the specific biological system being studied. In the case of cathepsin K inhibition, it has been found to reduce bone resorption and increase bone mineral density, making it a potential treatment for osteoporosis. In the case of cancer, it has been found to induce apoptosis and inhibit cell proliferation, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its potency and selectivity towards its target enzyme. This makes it a valuable tool for studying the biological function of the target enzyme and its role in disease. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry and may limit its availability for certain research groups.
Orientations Futures
There are several future directions for research on 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine. One potential direction is to explore its potential as a treatment for osteoporosis, given its potent inhibitory activity against cathepsin K. Another potential direction is to explore its potential as an anticancer agent, given its ability to induce apoptosis and inhibit cell proliferation. In addition, further research can be done to optimize its synthesis method and improve its availability for research purposes.
Méthodes De Synthèse
The synthesis method for 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3-chlorobenzylamine, which is reacted with 2,2-difluoroacetaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine is then reacted with sulfonyl chloride in the presence of a base to form the final product, 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine.
Applications De Recherche Scientifique
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cathepsin K, a cysteine protease that plays a crucial role in bone resorption. This makes it a potential candidate for the treatment of osteoporosis. In addition, it has also been found to have anticancer activity by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-10-3-1-2-8(4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMSOVKPHRUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)
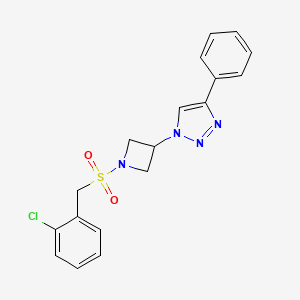
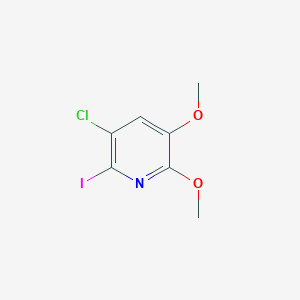

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
